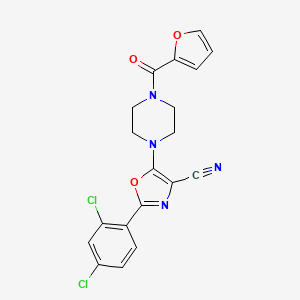

2-(2,4-Dichlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

This compound features an oxazole core substituted at position 2 with a 2,4-dichlorophenyl group and at position 5 with a piperazine moiety modified by a furan-2-carbonyl group.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O3/c20-12-3-4-13(14(21)10-12)17-23-15(11-22)19(28-17)25-7-5-24(6-8-25)18(26)16-2-1-9-27-16/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHQTBQRCNEJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS Number: 1021258-19-4) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 420.27 g/mol. The structure features a dichlorophenyl moiety and a furan-2-carbonyl piperazine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.27 g/mol |

| CAS Number | 1021258-19-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The oxazole ring and piperazine moiety allow the compound to interact with enzymes, potentially inhibiting their activity. This interaction can lead to altered signaling pathways within cells.

- Receptor Modulation : The presence of the dichlorophenyl group suggests potential interactions with G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting it could be developed as an anticancer agent.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating potential for further development as an anticancer drug .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through inhibition of lipoxygenase (LOX) enzymes. Inhibition assays revealed that it effectively reduces leukotriene production, which is crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

- Dichlorophenyl Group : Enhances lipophilicity and receptor binding affinity.

- Furan Carbonyl : Contributes to enzyme interaction and stability.

- Piperazine Moiety : Acts as a linker that facilitates binding to biological targets.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study conducted by Goreti Ribeiro Morais et al. demonstrated that the introduction of a furan moiety significantly increased the cytotoxic effects on MCF cell lines compared to other derivatives lacking this feature .

- Flow cytometry results indicated that treatment with this compound led to increased apoptosis markers in treated cells.

- Inhibition of Lipoxygenase :

-

Potential for Further Development :

- The unique structural features of this compound position it favorably for further medicinal chemistry investigations aimed at developing new therapeutic agents targeting cancer and inflammatory diseases.

Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a family of oxazole-4-carbonitrile derivatives with piperazine-linked acyl groups. Below is a comparative analysis with structurally related molecules:

Substituent Effects on Physicochemical Properties

- Halogen Influence: The 2,4-dichlorophenyl group in the target compound increases molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., 2-fluorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Conformational Insights

- Compounds with aryl-thiazole or pyrazole cores (e.g., ) exhibit isostructural packing with triclinic symmetry, suggesting similar conformational flexibility. The target compound’s dichlorophenyl group may induce distinct crystal packing due to stronger van der Waals interactions .

- Independent molecules in asymmetric units (observed in ) adopt planar conformations, but steric effects from 2,4-dichlorophenyl in the target compound could disrupt planarity, impacting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.